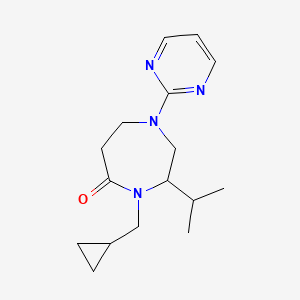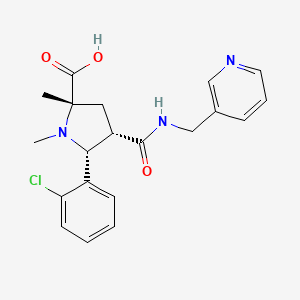![molecular formula C11H11NO3 B5268701 2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B5268701.png)
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a nitroethenyl group at the 5-position and a methyl group at the 2-position of the dihydrobenzofuran ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. For instance, starting from a methyl-substituted benzofuran, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzofuran ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso derivatives. Substitution reactions yield various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of particular interest.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to form reactive oxygen species (ROS) is also a key aspect of its mechanism of action, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitroaniline: Similar in structure but lacks the ethenyl group. .
Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole derivatives: Another class of heterocyclic compounds with significant biological and industrial applications.
Uniqueness
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is unique due to the presence of both the nitroethenyl and methyl groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-6-10-7-9(4-5-12(13)14)2-3-11(10)15-8/h2-5,7-8H,6H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJPIFGDBFLVHA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5268618.png)
![N-(3-methoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5268627.png)


![4'-[1-(dimethylamino)ethyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5268669.png)
![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5268678.png)
![4-[1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE](/img/structure/B5268686.png)
![2-(1-adamantylthio)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5268692.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5268694.png)
![N-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5268700.png)
![5-{[(2-fluorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5268707.png)
![2-(2-chlorobenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]morpholine](/img/structure/B5268722.png)
![4,7,7-trimethyl-1-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B5268729.png)

